molecular formula C18H18ClN3S B11357479 1-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]-2-methylpiperidine

1-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]-2-methylpiperidine

Cat. No.: B11357479
M. Wt: 343.9 g/mol
InChI Key: ZTCDBFXGSXHABU-UHFFFAOYSA-N
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Description

1-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]-2-methylpiperidine is a complex organic compound with a unique structure that combines a thienopyrimidine core with a piperidine ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 1-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]-2-methylpiperidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques.

Mechanism of Action

The mechanism of action of 1-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]-2-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit kinase activity, leading to the disruption of signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

1-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]-2-methylpiperidine can be compared with other thienopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H18ClN3S

Molecular Weight

343.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-4-(2-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine

InChI

InChI=1S/C18H18ClN3S/c1-12-4-2-3-9-22(12)17-16-15(10-23-18(16)21-11-20-17)13-5-7-14(19)8-6-13/h5-8,10-12H,2-4,9H2,1H3

InChI Key

ZTCDBFXGSXHABU-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl

Origin of Product

United States

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